![molecular formula C20H16ClN3O B6565683 5-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1021224-34-9](/img/structure/B6565683.png)
5-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (hereafter referred to as ‘pyrazolo compound’) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a pyrazolo core structure, consisting of two nitrogen atoms and three carbon atoms connected by three single bonds. Pyrazolo compounds are of interest to scientists due to their unique properties, such as their ability to form strong hydrogen bonds, their stability in aqueous solutions, and their low toxicity.
Scientific Research Applications
Pyrazolo compounds have a variety of applications in scientific research. One of the most common applications is in the field of medicinal chemistry, where pyrazolo compounds are used as scaffolds for the development of new drugs. Pyrazolo compounds are also used in the synthesis of other organic compounds, such as dyes and pigments, and in the synthesis of polymers. Additionally, pyrazolo compounds have been used in the development of sensors and in the study of enzyme inhibition.
Mechanism of Action
The mechanism of action of pyrazolo compounds is not fully understood, but it is believed to involve the formation of strong hydrogen bonds between the nitrogen atoms and the other atoms in the molecule. This allows the pyrazolo compound to interact with other molecules in its environment, resulting in a variety of effects. For example, pyrazolo compounds can act as inhibitors of enzymes, which can result in the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
Pyrazolo compounds have been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that pyrazolo compounds can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, pyrazolo compounds have been shown to have anti-inflammatory and anti-tumor effects, as well as to act as agonists of certain G-protein coupled receptors.
Advantages and Limitations for Lab Experiments
The advantages of using pyrazolo compounds in lab experiments include their low toxicity, their stability in aqueous solutions, and their ability to form strong hydrogen bonds. Additionally, pyrazolo compounds are relatively easy to synthesize, making them ideal for use in a variety of laboratory settings. However, there are some limitations to using pyrazolo compounds in lab experiments, such as the difficulty in controlling the reaction conditions, the potential for side reactions, and the lack of availability of certain pyrazolo compounds.
Future Directions
For the use of pyrazolo compounds in scientific research include the development of new drugs based on the pyrazolo scaffold, the use of pyrazolo compounds in the synthesis of other organic compounds, the development of sensors and catalysts, and the study of enzyme inhibition. Additionally, further research into the biochemical and physiological effects of pyrazolo compounds could lead to the development of new therapeutic agents.
Synthesis Methods
Pyrazolo compounds can be synthesized in a variety of ways, but the most commonly used method is the Knoevenagel condensation reaction. This reaction involves the condensation of two molecules, an aldehyde and a ketone, in the presence of a base and a catalyst. The reaction produces the pyrazolo compound, along with water as a by-product. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis.
properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-14-5-7-16(8-6-14)18-12-19-20(25)23(9-10-24(19)22-18)13-15-3-2-4-17(21)11-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSZSTGYOMXFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorobenzyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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